molecular formula C20H29NO B2503650 N,N-dicyclohexyl-3-methylbenzamide CAS No. 349090-11-5

N,N-dicyclohexyl-3-methylbenzamide

Cat. No.: B2503650
CAS No.: 349090-11-5
M. Wt: 299.458
InChI Key: YXPMPPOIMVVDFJ-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-3-methylbenzamide: is an organic compound with the molecular formula C20H29NO It is a derivative of benzamide, where the amide nitrogen is substituted with two cyclohexyl groups and the benzene ring is substituted with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-dicyclohexyl-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N,N-dicyclohexyl-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

    N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.

    N,N-dimethylbenzamide: Another derivative of benzamide with different substituents on the nitrogen atom.

Uniqueness: N,N-dicyclohexyl-3-methylbenzamide is unique due to its bulky cyclohexyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other benzamide derivatives and can lead to different applications and properties.

Properties

IUPAC Name

N,N-dicyclohexyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-16-9-8-10-17(15-16)20(22)21(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15,18-19H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMPPOIMVVDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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